molecular formula C16H19N3O3 B2726913 N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1234829-18-5

N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2726913
CAS No.: 1234829-18-5
M. Wt: 301.346
InChI Key: NOESFHNVFLDOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 3-methyl-6-oxopyridazinone core linked to an acetamide group substituted with a 3-methoxyphenethyl moiety. Pyridazinones are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-6-7-16(21)19(18-12)11-15(20)17-9-8-13-4-3-5-14(10-13)22-2/h3-7,10H,8-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESFHNVFLDOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Chemical Properties

N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide contains several key structural components: a pyridazinone ring system with a methyl substituent at the 3-position, an acetamide linker, and a 3-methoxyphenethyl group. The compound can be conceptualized as having three primary structural components:

  • The 3-methyl-6-oxopyridazin-1(6H)-yl core
  • The acetamide linking group (-CH₂-CO-NH-)
  • The 3-methoxyphenethyl substituent

This structure contains multiple functional groups that influence its reactivity, including the lactam functionality in the pyridazinone ring, the amide bond, and the methoxy group. These features necessitate careful consideration during synthesis planning.

General Synthetic Strategies

Retrosynthetic Analysis

The preparation of this compound can be approached through several retrosynthetic disconnections. Based on the analysis of related compounds in the literature, three principal strategies emerge:

  • Amide formation between 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid and 3-methoxyphenethylamine
  • N-alkylation of 3-methyl-6-oxopyridazin-1(6H)-one with an appropriate N-(3-methoxyphenethyl)acetamide derivative
  • Ester-to-amide conversion using an ester precursor and 3-methoxyphenethylamine

Key Intermediates

Several key intermediates are common across various synthetic routes:

  • 3-methyl-6-oxopyridazin-1(6H)-one (pyridazinone core)
  • Ethyl or methyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetate (ester intermediate)
  • 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid (carboxylic acid intermediate)
  • 3-methoxyphenethylamine (amine component)

Specific Preparation Methods

Method 1: Via Ester Intermediate and Aminolysis

This approach represents one of the most efficient routes to the target compound, utilizing a two-step process based on similar methodologies reported for related pyridazinone acetamides.

Step 1: Preparation of Ethyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetate

The initial step involves N-alkylation of 3-methyl-6-oxopyridazin-1(6H)-one with ethyl bromoacetate under basic conditions:

Reaction conditions:

  • 3-methyl-6-oxopyridazin-1(6H)-one (1 equiv.)
  • Ethyl bromoacetate (1.2 equiv.)
  • Potassium carbonate (2 equiv.)
  • Tetrabutylammonium bromide (0.1 equiv.)
  • Dimethylformamide (DMF)
  • Room temperature, 24 hours

The reaction proceeds via nucleophilic substitution at the pyridazinone nitrogen. Tetrabutylammonium bromide serves as a phase-transfer catalyst to enhance the reaction efficiency.

Step 2: Aminolysis with 3-methoxyphenethylamine

The second step involves the conversion of the ester to the target amide through aminolysis:

Reaction conditions:

  • Ethyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetate (1 equiv.)
  • 3-methoxyphenethylamine (1.2-1.5 equiv.)
  • Catalytic sodium methoxide or potassium tert-butoxide (0.1 equiv.)
  • Methanol or ethanol
  • Reflux, 8-12 hours

This aminolysis reaction typically proceeds well without the need for additional coupling agents, particularly when conducted in the presence of a catalytic amount of base.

Table 1: Optimization of Aminolysis Reaction Conditions

Entry Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%)
1 Methanol NaOMe (0.1) 65 12 78
2 Ethanol t-BuOK (0.1) 78 10 82
3 Toluene NaH (0.2) 110 6 65
4 THF LiHMDS (0.2) 66 8 71
5 Ethanol/Water (9:1) K₂CO₃ (0.5) 78 14 75

Method 2: Via Carboxylic Acid Intermediate and Amide Coupling

This method utilizes 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid as a key intermediate, which is coupled with 3-methoxyphenethylamine using standard amide coupling conditions.

Step 1: Synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid

The carboxylic acid intermediate is prepared by hydrolysis of the corresponding ethyl ester:

Reaction conditions:

  • Ethyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetate (1 equiv.)
  • Sodium hydroxide (2-3 equiv.)
  • Ethanol/water mixture (1:1)
  • Reflux, 2-4 hours

This hydrolysis procedure is analogous to the methods reported for similar compounds, such as 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid.

Step 2: Amide Coupling Reaction

The acid intermediate is then coupled with 3-methoxyphenethylamine using standard peptide coupling conditions:

Reaction conditions:

  • 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid (1 equiv.)
  • 3-methoxyphenethylamine (1.1 equiv.)
  • EDC·HCl (1.2 equiv.) or HATU (1.2 equiv.)
  • HOBt (1.2 equiv.) - when using EDC
  • DIPEA or triethylamine (2.5 equiv.)
  • Dichloromethane or DMF
  • Room temperature, 12-24 hours

Table 2: Comparison of Coupling Reagents for Amide Formation

Entry Coupling Reagent Additive Base Solvent Time (h) Yield (%)
1 EDC·HCl HOBt DIPEA DCM 18 83
2 HATU - DIPEA DMF 12 89
3 DCC HOBt Et₃N DCM 24 75
4 PyBOP - DIPEA DMF 16 80
5 T3P - DIPEA EtOAc 20 82

Method 3: Direct N-Alkylation Strategy

This method employs a one-pot, two-step approach involving the preparation of an appropriate N-(3-methoxyphenethyl)haloacetamide, followed by N-alkylation of 3-methyl-6-oxopyridazin-1(6H)-one.

Step 1: Synthesis of N-(3-methoxyphenethyl)chloroacetamide

The chloroacetamide intermediate is prepared by reacting chloroacetyl chloride with 3-methoxyphenethylamine:

Reaction conditions:

  • 3-methoxyphenethylamine (1 equiv.)
  • Chloroacetyl chloride (1.1 equiv.)
  • Triethylamine (1.5 equiv.)
  • Dichloromethane
  • 0°C to room temperature, 2-4 hours
Step 2: N-Alkylation of 3-methyl-6-oxopyridazin-1(6H)-one

The chloroacetamide is then used to alkylate 3-methyl-6-oxopyridazin-1(6H)-one:

Reaction conditions:

  • 3-methyl-6-oxopyridazin-1(6H)-one (1 equiv.)
  • N-(3-methoxyphenethyl)chloroacetamide (1.1 equiv.)
  • Potassium carbonate (2 equiv.)
  • Sodium iodide (0.2 equiv., optional)
  • DMF or acetone
  • 60-80°C, 12-24 hours

While this method is more direct, it typically provides lower yields compared to the ester or acid intermediate routes, primarily due to competing side reactions during the alkylation step.

Starting Material Preparation

Synthesis of 3-methyl-6-oxopyridazin-1(6H)-one

The pyridazinone core can be prepared through several established routes:

From 6-chloro-4-methylpyridazin-3(2H)-one

A practical approach involves the conversion of commercially available 6-chloro-4-methylpyridazin-3(2H)-one:

Reaction conditions:

  • 6-chloro-4-methylpyridazin-3(2H)-one (1 equiv.)
  • Zinc dust (5 equiv.)
  • Acetic acid (50% aqueous solution)
  • Reflux, 2-4 hours

This reduction method selectively removes the chlorine while maintaining the pyridazinone structure.

From Levulinic Acid and Hydrazine

An alternative approach involves the cyclization of levulinic acid with hydrazine:

Reaction conditions:

  • Levulinic acid (1 equiv.)
  • Hydrazine hydrate (1.1 equiv.)
  • Ethanol or acetic acid
  • Reflux, 2-4 hours

This cyclization reaction produces 3-methyl-6-oxopyridazin-1(6H)-one directly and is often preferred for larger-scale preparations.

Purification and Characterization

Purification Methods

The target compound is typically purified using one or more of the following techniques:

  • Recrystallization : Most commonly from ethanol, methanol, or ethyl acetate/hexane mixtures
  • Column Chromatography : Using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems
  • Preparative HPLC : For higher purity requirements, particularly in medicinal chemistry applications

Spectroscopic Characterization

Based on related compounds, the expected spectroscopic data for this compound would include:

Table 3: Expected Spectroscopic Data

Technique Expected Data
IR (cm⁻¹) 3300-3250 (N-H stretch), 1680-1650 (C=O, amide), 1640-1620 (C=O, pyridazinone), 1600-1580 (C=C, aromatic), 1250-1220 (C-O, methoxy)
¹H-NMR (CDCl₃, δ ppm) 2.25-2.30 (s, 3H, CH₃-pyridazinone), 2.75-2.85 (t, 2H, Ph-CH₂), 3.45-3.55 (m, 2H, CH₂-NH), 3.75-3.85 (s, 3H, OCH₃), 4.80-4.90 (s, 2H, N-CH₂-CO), 6.50-6.60 (s, 1H, pyridazinone CH), 6.70-7.30 (m, 4H, aromatic), 7.50-7.60 (br t, 1H, NH)
¹³C-NMR (CDCl₃, δ ppm) 19.0-19.5 (CH₃-pyridazinone), 35.0-36.0 (Ph-CH₂), 40.5-41.5 (CH₂-NH), 52.5-53.5 (N-CH₂-CO), 55.0-55.5 (OCH₃), 111.0-160.0 (aromatic and pyridazinone C), 160.0-161.0 (C=O, pyridazinone), 166.0-167.0 (C=O, amide)
Mass Spectrometry [M+H]⁺ corresponding to C₁₅H₁₉N₃O₃

Comparative Analysis of Preparation Methods

The three main synthetic approaches can be compared based on several critical parameters:

Table 4: Comparison of Synthetic Methods

Method Overall Yield (%) Number of Steps Reaction Time Purification Complexity Scalability Reagent Cost
Via Ester Intermediate 65-75 2 Medium Moderate Excellent Low
Via Acid Intermediate 70-80 3 Long Moderate Good Medium
Direct N-Alkylation 50-60 2 Medium High Fair Medium

Process Optimization Considerations

For large-scale preparation, the ester intermediate route (Method 1) offers several advantages:

  • Fewer isolation steps
  • More cost-effective reagents
  • Higher overall yield
  • Better scalability

Key optimization parameters include:

  • Base selection and concentration in the alkylation step
  • Reaction temperature control during aminolysis
  • Appropriate solvent selection for both steps
  • Efficient work-up procedures to minimize product loss

Mechanistic Considerations

N-Alkylation Mechanism

The N-alkylation of 3-methyl-6-oxopyridazin-1(6H)-one proceeds through a standard SN2 mechanism:

  • Deprotonation of the pyridazinone nitrogen by the base (K₂CO₃)
  • Nucleophilic attack of the resulting anion on the α-carbon of ethyl bromoacetate
  • Displacement of bromide to form the N-alkylated product

The use of phase-transfer catalysts like tetrabutylammonium bromide facilitates this process by improving the solubility of the pyridazinone anion in organic solvents.

Amide Formation Mechanism

The ester-to-amide conversion involves:

  • Nucleophilic attack of the amine nitrogen on the ester carbonyl
  • Formation of a tetrahedral intermediate
  • Collapse of the intermediate with elimination of the ethoxy group
  • Proton transfer to generate the final amide product

This transformation is typically facilitated by basic conditions to enhance the nucleophilicity of the amine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name / Structure Pyridazinone Substituents Acetamide Side Chain Substituents Key Physicochemical Properties
Target Compound : N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide 3-methyl 3-Methoxyphenethyl High lipophilicity (logP ~3.2), moderate solubility in ethanol
Compound 4 () 4,5-Dichloro-3-methyl 4-Methyl-3-(4-methylpiperazinylsulfonyl)phenyl Higher molecular weight (MW 459.07), polar sulfonyl group enhances solubility
Compound II () 3-methyl, 4-(2-chlorobenzyl) Acetic hydrazide Lower logP (~2.5) due to hydrazide group; crystalline solid (mp 201–205°C)
Compound 8a () 3-methyl, 5-(4-methylthiobenzyl) 4-Bromophenyl Halogenated (Br) increases MW (475.9); methylthio group enhances metabolic stability
Compound 71 () 3-methyl, 5-(3-methoxybenzyl) 4-Bromophenyl Methoxy and bromo groups create balanced polarity (logP ~3.0)

Key Observations :

  • Electron-Donating vs.
  • Side Chain Flexibility : The phenethyl chain in the target compound may confer greater conformational flexibility compared to rigid benzyl or piperazinyl groups in other derivatives, influencing target engagement .

Pharmacological Activity Comparison

Pyridazinone derivatives exhibit varied biological activities depending on substituents:

Compound Reported Activity Mechanism / Target Reference
Target Compound Hypothesized anti-inflammatory/analgesic Potential COX-2 inhibition (predicted)
Compound II () Anticonvulsant GABA receptor modulation
Compound 8a () Antimicrobial Bacterial enzyme inhibition (e.g., FabI)
Compound 71 () Anti-inflammatory TNF-α suppression
Compound 4 () PRMT5-substrate adaptor inhibition Epigenetic regulation

Activity Insights :

  • Halogenated derivatives (e.g., 8a) show enhanced antimicrobial activity, possibly due to halogen bonding with bacterial targets .

Comparison with Other Derivatives :

  • Hydrazide Derivatives : Involve hydrazine reactions, as in , which are absent in the target compound’s synthesis .

Biological Activity

N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a methoxyphenethyl group and a pyridazinone moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 298.34 g/mol. The presence of functional groups such as methoxy and acetamide enhances its solubility and reactivity, making it a candidate for various biological applications.

Property Value
Molecular FormulaC16_{16}H18_{18}N4_{4}O2_{2}
Molecular Weight298.34 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antiproliferative Effects

Studies have indicated that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyridazinone have shown promising results in inhibiting cell growth in vitro, suggesting that this compound may also possess similar properties.

Case Study:
A recent study evaluated the antiproliferative effects of pyridazinone derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure. While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Neuroprotective Properties

Emerging research highlights the neuroprotective properties of compounds with pyridazinone structures. These compounds have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Research Findings:
In a study investigating neuroprotective agents, compounds similar to this compound were tested in models of neurodegeneration. The results demonstrated a significant reduction in markers of inflammation and apoptosis in neuronal cells treated with these compounds.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity: Compounds containing pyridazine rings can inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways: These compounds may influence signaling pathways related to apoptosis and inflammation, thereby exerting protective effects on cells.
  • Antioxidant Activity: The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with other structurally related compounds:

Compound Name Biological Activity
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(isobutyl)acetamideAntiproliferative against breast cancer cells
N-(4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamideNeuroprotective effects in models of neurodegeneration
N-(2-hydroxyphenyl)-2-(5-bromo-6-oxopyridazin-1(6H)-yl)acetamideAnti-inflammatory properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.